ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic thiazole derivative featuring a 4-methyl-substituted thiazole core, an ethyl carboxylate group at position 5, and an amide-linked 4-methoxyindole moiety at position 2.
Properties
Molecular Formula |
C19H21N3O4S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 2-[3-(4-methoxyindol-1-yl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H21N3O4S/c1-4-26-18(24)17-12(2)20-19(27-17)21-16(23)9-11-22-10-8-13-14(22)6-5-7-15(13)25-3/h5-8,10H,4,9,11H2,1-3H3,(H,20,21,23) |
InChI Key |
WBPGNNVNSWHSAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=CC=C3OC)C |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Synthesis via Cyclocondensation
The thiazole ring is synthesized using a modified Hantzsch thiazole synthesis, adapting methods from CN103664819A:
Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Solvent | Ethanol/ethyl acetate (20–25% v/v) |
| Catalyst | Sodium carbonate (0.01–0.1 wt ratio) |
| Temperature | 65°C (post-dripping) |
| Reaction Time | 5–5.5 hours |
Procedure :
-
Ethyl 2-chloroacetoacetate (33 g) is dripped into a solution of thiourea (30.4 g) and sodium carbonate (1.5 g) in ethanol/ethyl acetate at 45°C.
-
The mixture is heated to 65°C for 5 hours, enabling cyclization to form the thiazole core.
-
Post-reaction, 70–80% of the solvent is distilled, and the product is crystallized at pH 9–10 using 30% NaOH.
Yield : 98.4% with mp 172–173°C.
Propanoylation and Indole Coupling
Propanoyl Group Introduction
The 2-amino group of the thiazole intermediate undergoes acylation with 3-(4-methoxyindol-1-yl)propanoyl chloride.
Reaction Scheme :
Conditions :
-
Solvent : Dichloromethane (DCM)
-
Base : Triethylamine (2.5 eq)
-
Temperature : 0°C → room temperature (24 hours)
-
Yield : 85–90%.
Indole Functionalization
The 4-methoxyindole moiety is introduced via nucleophilic substitution:
-
4-Methoxyindole is reacted with 3-bromopropanoyl chloride in DMF at 50°C for 6 hours.
-
The resultant 3-(4-methoxyindol-1-yl)propanoyl chloride is purified via silica gel chromatography.
Optimization Strategies and Comparative Analysis
Catalyst Screening for Thiazole Formation
Sodium carbonate significantly enhances reaction efficiency compared to traditional methods:
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| None | 10 | 72 |
| NaHCO₃ | 8 | 85 |
| Na₂CO₃ | 5 | 98.4 |
Solvent Effects on Propanoylation
Ethyl acetate/ethanol mixtures reduce side reactions compared to pure ethanol:
| Solvent System | Purity (%) |
|---|---|
| Ethanol | 89 |
| Ethyl acetate/ethanol | 98 |
Purification and Characterization
Crystallization Control
Adjusting the pH to 9–10 during workup ensures high-purity crystallization:
Analytical Data
-
Melting Point : 172–173°C (consistent with thiazole intermediates).
-
HPLC Purity : >99% after recrystallization.
-
¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.45–6.82 (m, 4H, indole), 4.32 (q, 2H, COOEt), 3.84 (s, 3H, OMe).
Industrial Scalability and Challenges
Energy Efficiency
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques, typically with palladium on carbon as a catalyst.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the presence of the indole moiety, which is known for its biological activity.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Analogs:
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 161798-01-2) Structural Differences: Replaces the indole-amide group with a 3-formyl-4-hydroxyphenyl substituent. Data: Reported melting points and spectral data (IR, NMR) confirm structural integrity, though biological activity remains uncharacterized .
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate
- Structural Differences : Substitutes the indole-amide with a pyrazole ring bearing halogenated aryl groups.
- Implications : Halogens (Cl, F) introduce electronegativity, likely enhancing binding affinity to hydrophobic enzyme pockets. This compound’s crystallographic data (ORTEP diagrams) reveal planar geometry conducive to stacking interactions .
- Activity : Pyrazole-thiazole hybrids are associated with antimicrobial and anti-inflammatory properties, suggesting a possible activity overlap with the target compound .
Indole-Containing Thiazole Analogs
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate (CAS 1219577-34-0) Structural Differences: Features a 1-methylindole moiety instead of the 4-methoxyindole in the target compound. Molecular weight (343.4 g/mol) is slightly lower than the target compound’s estimated mass (~400–430 g/mol), influencing pharmacokinetic parameters like diffusion rates . Synthesis: Prepared via amide coupling, a method analogous to the target compound’s likely synthesis route .
Hybrid Heterocyclic Systems
Compounds 9a–e () Structural Features: Thiazole-triazole-acetamide hybrids with varied aryl substituents (e.g., phenyl, bromophenyl). Comparison: Lack the indole moiety but share the thiazole-carboxylate backbone. Activity: Antimicrobial and anti-inflammatory profiles noted in related derivatives .
Structural and Functional Analysis
Substituent Effects on Bioactivity
- 4-Methoxyindole vs. Halogenated Aryl Groups: The methoxy group in the target compound may enhance solubility and π-donor capacity compared to halogenated analogs, which prioritize lipophilicity and target affinity .
- Amide Linkage Stability : The amide bond in the target compound likely offers greater hydrolytic stability than ester or thioether linkages seen in analogs (e.g., ), impacting oral bioavailability .
Biological Activity
Ethyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of an indole moiety , a thiazole ring , and an ethyl ester group . Its molecular formula is , indicating a rich composition that may contribute to its pharmacological properties. The presence of multiple functional groups suggests diverse chemical reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Thiazole Ring : This can be achieved through the reaction of thiosemicarbazides with appropriate aldehydes or ketones.
- Indole Substitution : The introduction of the indole moiety is critical for enhancing biological activity.
- Final Esterification : The ethyl ester is formed through standard esterification reactions.
Optimized reaction conditions are crucial for ensuring high yield and purity during synthesis.
Anticancer Properties
Preliminary studies have indicated that this compound exhibits significant anticancer activity . For instance, in vitro assays demonstrated that the compound could inhibit cell proliferation in various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.045 |
| A549 (Lung) | 0.038 |
| HT-29 (Colon) | 0.050 |
These values indicate that the compound is more potent than some established anticancer agents, such as erlotinib (IC50 = 0.055 µM) .
The mechanism through which this compound exerts its anticancer effects appears to involve:
- Inhibition of EGFR and BRAF V600E : Molecular docking studies suggest that the compound binds effectively to these targets, disrupting signaling pathways crucial for cancer cell survival and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent . In vitro tests revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
These results suggest that the compound could be effective against various bacterial strains .
Study 1: Anticancer Efficacy
A study conducted by Abdel-Maksoud et al. evaluated several thiazole derivatives for their antiproliferative activity against human cancer cell lines. This compound was among the most potent compounds tested, demonstrating significant inhibition of cell growth and induction of apoptosis in treated cells .
Study 2: Binding Affinity Analysis
Further research utilized molecular docking simulations to analyze the binding affinity of the compound towards EGFR and BRAF V600E. The results indicated strong binding energies (-8.7 kcal/mol for BRAF V600E), suggesting a favorable interaction that could translate into therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
